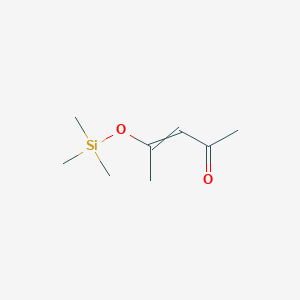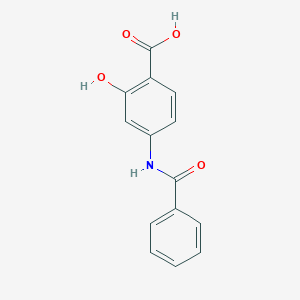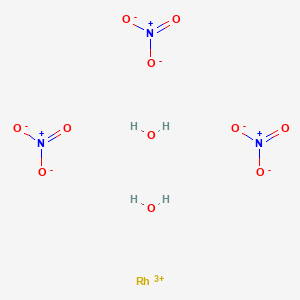
Rhodium(III) nitrate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(III) nitrate dihydrate is a crystalline compound widely used in the field of catalysis, electro-plating, and the glass industry . It can be used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .
Synthesis Analysis
The interaction of rhodium (III) aqua ions with nitrate ions in 3–16 m nitric acid solutions has been studied . The mononuclear complexes [Rh (H 2 O) 6–n (NO 3) n] 3–n ( n = 1–4) were found to be the only form of rhodium (III) existing in the solutions with the metal concentration in the range 0.2–1.3 m .Molecular Structure Analysis
The structure of the salt was solved by the powder X-ray diffraction method, with monodentate coordination of nitrato ligands found for both the [Rh (NO 3) 6] 3– and trans - [Rh (H 2 O) 2 (NO 3) 4] – anions . Other studies also confirmed the structure of rhodium(III) nitrate aqueous solutions .Chemical Reactions Analysis
The interaction of rhodium (III) aqua ions with nitrate ions in 3–16 m nitric acid solutions has been studied . The mononuclear complexes [Rh (H 2 O) 6–n (NO 3) n] 3–n ( n = 1–4) were found to be the only form of rhodium (III) existing in the solutions .Physical And Chemical Properties Analysis
Rhodium(III) nitrate dihydrate has a molecular weight of 324.95 g/mol . It is a yellow solid with a density of 1.41 g/cm 3 . It is soluble in water and has a hexagonal crystal structure .Wissenschaftliche Forschungsanwendungen
Precursor for Rh-doped Catalysts
Rhodium(III) nitrate dihydrate can be used as a precursor to synthesize Rh-doped catalysts for various chemical transformations .
Synthesis of Fe–Rh/TiO2 Catalysts
In combination with iron (III) nitrate nonahydrate, Rhodium(III) nitrate dihydrate can be used to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .
Facilitating White-Light-Emitting Materials
Rhodium(III) nitrate dihydrate is used in Rh(III)-catalyzed building up of used heterocyclic cations, which provides an opportunity to rapidly access highly π-conjugated fused heterocyclic cations . This opens up a new avenue for efficient screening of single-molecular white-light-emitting materials, pure red-light-emitting materials, and π-conjugated radical materials .
Fabrication of Organic and Low-Cost White Light-Emitting Diodes
Novel white-light-emitting materials synthesized using Rhodium(III) nitrate dihydrate exhibit distinct anti-Kasha dual-emission and could rapidly be fabricated into robust organic and low-cost white light-emitting diodes .
Synthesis of Fused Heterocyclic Cations
Rhodium(III) nitrate dihydrate is used in the first example of rhodium-catalyzed nondirected C–H activation/annulation reactions for the construction of fused heterocyclic cations . This protocol provides an opportunity to rapidly access highly π-conjugated fused heterocyclic cations .
Development of Fluorescent Bioimaging Reagents
Fused heterocyclic cations synthesized using Rhodium(III) nitrate dihydrate have been widely applied in fluorescent bioimaging reagents .
Wirkmechanismus
Target of Action
Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .
Mode of Action
It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
Rhodium(III) nitrate dihydrate is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.
Result of Action
The primary result of the action of Rhodium(III) nitrate dihydrate is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.
Safety and Hazards
Zukünftige Richtungen
Rhodium(III) nitrate dihydrate is of interest because nuclear wastes, which contain rhodium, are recycled by dissolution in nitric acid . It is used as a precursor to synthesize rhodium . Future research could focus on its potential applications in the field of catalysis, electro-plating, and the glass industry .
Eigenschaften
IUPAC Name |
rhodium(3+);trinitrate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULCFFJNLVZXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N3O11Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631163 |
Source


|
| Record name | Rhodium(3+) nitrate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(III) nitrate dihydrate | |
CAS RN |
13465-43-5 |
Source


|
| Record name | Rhodium(3+) nitrate--water (1/3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

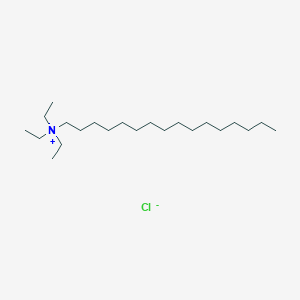
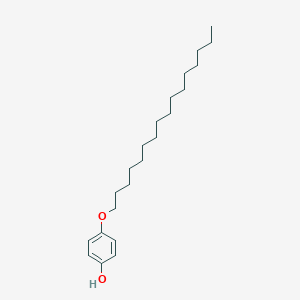





![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

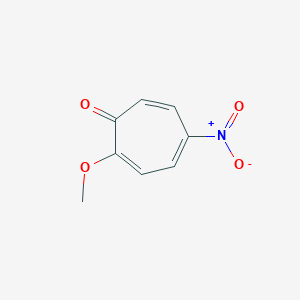
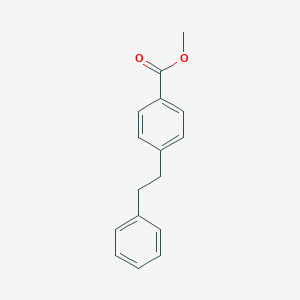
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
